![molecular formula C13H20BNO5S B1472900 (5-(N-cyclohexylsulfamoyl)-2-methoxyphenyl)boronic acid CAS No. 1704081-61-7](/img/structure/B1472900.png)
(5-(N-cyclohexylsulfamoyl)-2-methoxyphenyl)boronic acid
Overview
Description
(5-(N-cyclohexylsulfamoyl)-2-methoxyphenyl)boronic acid, also known as CSBM, is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to exhibit a range of biological activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of (5-(N-cyclohexylsulfamoyl)-2-methoxyphenyl)boronic acid is not fully understood. However, it is believed to act by binding to the active site of enzymes and inhibiting their activity. This is thought to be due to the boronic acid moiety of this compound, which is known to form reversible covalent bonds with nucleophiles.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of several proteases, including chymotrypsin and trypsin. It has also been shown to inhibit the activity of several kinases, including JNK and ERK. In addition, this compound has been shown to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (5-(N-cyclohexylsulfamoyl)-2-methoxyphenyl)boronic acid is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for the study of enzyme function and inhibition. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental systems.
Future Directions
There are several future directions for the study of (5-(N-cyclohexylsulfamoyl)-2-methoxyphenyl)boronic acid. One area of interest is the development of new drugs targeting proteases and kinases, for which this compound has shown promising activity. Another area of interest is the study of the biochemical and physiological effects of this compound, which may lead to the development of new therapies for inflammatory diseases. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity, making it a more accessible compound for research purposes.
Scientific Research Applications
(5-(N-cyclohexylsulfamoyl)-2-methoxyphenyl)boronic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including proteases and kinases. This makes it a promising candidate for the development of new drugs targeting these enzymes.
properties
IUPAC Name |
[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO5S/c1-20-13-8-7-11(9-12(13)14(16)17)21(18,19)15-10-5-3-2-4-6-10/h7-10,15-17H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQJWELSGGINIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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